molecular formula C28H24ClFN4O2 B2705549 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 1189686-81-4

2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide

Cat. No. B2705549
CAS RN: 1189686-81-4
M. Wt: 502.97
InChI Key: MACKUMOOYNXDFZ-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C28H24ClFN4O2 and its molecular weight is 502.97. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

Compounds with structural elements similar to the specified chemical have been explored for their potential in radiosynthesis and imaging. For instance, a study on the radiosynthesis of selective radioligands like [18F]PBR111 for imaging translocator protein (18 kDa) with PET highlights the application of fluorinated compounds in developing diagnostic tools for neurodegenerative diseases and inflammation (Dollé et al., 2008).

Pharmaceutical Development

Compounds with a similar chemical backbone have been synthesized and evaluated for their biological activities. This includes the development of novel compounds with potential antimicrobial properties, as seen in the synthesis and evaluation of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which showed promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Anticancer Research

Research into compounds with related structures has also been directed towards anticancer applications. A study on the synthesis, structure, and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide emphasized the role these compounds can play in targeting specific cancer receptors, providing a pathway for the development of new anticancer therapies (Sharma et al., 2018).

Photovoltaic and Electronic Applications

The exploration of bioactive benzothiazolinone acetamide analogs for their spectroscopic properties, quantum mechanical studies, and potential in photovoltaic efficiency modeling demonstrates the broad range of applications for such compounds, extending beyond pharmaceuticals into materials science (Mary et al., 2020).

Antiallergic Agents

Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as potential antiallergic agents showcases the therapeutic potential of compounds within this chemical space, indicating their relevance in developing treatments for allergic reactions and related conditions (Menciu et al., 1999).

Mechanism of Action

The specific mechanism of action would depend on the particular targets of the compound in the body. These could be enzymes, receptors, ion channels, or other proteins. The compound might inhibit or activate these targets, leading to changes in cellular functions and biochemical pathways .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and thus its effectiveness. Factors such as the compound’s solubility, stability, and permeability, as well as the patient’s physiological conditions, could affect its pharmacokinetics .

The compound’s action could result in various molecular and cellular effects, depending on its targets and mode of action. These could include changes in gene expression, protein function, cell signaling, and more .

Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClFN4O2/c29-23-11-5-4-10-20(23)16-33-18-32-26-22-15-21(30)12-13-24(22)34(27(26)28(33)36)17-25(35)31-14-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-13,15,18H,6,9,14,16-17H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACKUMOOYNXDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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